1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a benzothiazole moiety, and it is substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with appropriate acetophenone derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of base catalysts such as sodium methoxide in methanol, and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate
- 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate
Uniqueness
1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its structural features
Properties
Molecular Formula |
C19H13ClN4O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2S/c1-11-2-7-14-16(10-11)27-19(21-14)22-18(26)17-15(25)8-9-24(23-17)13-5-3-12(20)4-6-13/h2-10H,1H3,(H,21,22,26) |
InChI Key |
YKCQSRMMMQFYPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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